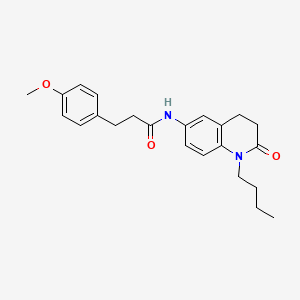

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide

Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide (CAS: 955221-16-6) is a synthetic organic compound with a molecular weight of 380.48 g/mol and the formula C₂₃H₂₈N₂O₃. Its structure comprises a tetrahydroquinolinone core substituted with a butyl group at position 1 and a propanamide linker connecting a 4-methoxyphenyl moiety at position 4. The SMILES notation (CCCCN1C(=O)CCc2c1ccc(c2)NC(=O)CCc1ccc(cc1)OC) highlights its stereoelectronic features, including the ketone at position 2 and the methoxy group on the phenyl ring .

This compound is marketed by Arctom Scientific as a research chemical, primarily for pharmaceutical and biotech applications.

Properties

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O3/c1-3-4-15-25-21-12-9-19(16-18(21)8-14-23(25)27)24-22(26)13-7-17-5-10-20(28-2)11-6-17/h5-6,9-12,16H,3-4,7-8,13-15H2,1-2H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLHGKWLEIDBNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dicyclohexylcarbodiimide (DCC) Coupling

Reaction of the carboxylic acid with DCC and hydroxybenzotriazole (HOBt) generates an active ester, which reacts with the amine:

$$

\text{Acid} + \text{DCC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Amide} \quad

$$

Yields: 49–70%.

Azide Coupling

The carboxylic acid is converted to a hydrazide, followed by nitrosation and reaction with the amine:

$$

\text{Hydrazide} + \text{NaNO}_2 \rightarrow \text{Azide} \xrightarrow{\text{Amine}} \text{Amide} \quad

$$

Yields: 63–81%.

Analytical Validation and Optimization

Critical Data Tables

Mechanistic Insights :

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium methoxide (NaOCH3).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various substituents on the quinoline ring.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory and cardiovascular diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to the tetrahydroquinolinone family, a scaffold prevalent in medicinal chemistry due to its pharmacological versatility. Below is a comparative analysis with hypothetical and literature-based analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Aryl Substituents : The 4-methoxyphenyl group may improve binding affinity via π-π interactions and hydrogen bonding compared to unsubstituted phenyl groups, as seen in kinase inhibitors like imatinib .

- Synthetic Complexity : Compound 9 () employs protective groups (e.g., tert-butyldimethylsilyl) and stereospecific modifications, contrasting with the target compound’s simpler synthesis route .

Biological Activity

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O3. The compound features a tetrahydroquinoline moiety linked to a propanamide group with a methoxyphenyl substituent. This unique structure is thought to contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 366.46 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

1. Anticancer Activity

Studies have shown that tetrahydroquinoline derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds that activate specific signaling pathways have demonstrated efficacy against various cancer types by modulating gene expression related to cell survival and apoptosis .

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against a range of pathogens. The presence of the tetrahydroquinoline structure is linked to enhanced interaction with bacterial membranes, leading to increased permeability and cell death .

3. Neurological Effects

Tetrahydroquinoline derivatives are also being studied for their neuroprotective properties. They may exert beneficial effects in models of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

The mechanisms underlying the biological activity of this compound involve interaction with specific receptors and enzymes:

1. Receptor Modulation

The compound may act as an agonist or antagonist at various G-protein coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and metabolism .

2. Enzyme Inhibition

It may inhibit key enzymes involved in metabolic pathways or signal transduction processes, thereby altering cellular responses to external stimuli .

Case Studies

Several studies have investigated the effects of similar compounds:

Study 1: Anticancer Efficacy

In vitro studies demonstrated that tetrahydroquinoline derivatives significantly reduced the viability of cancer cells in a dose-dependent manner. The mechanism was linked to apoptosis via caspase activation and mitochondrial dysfunction .

Study 2: Antimicrobial Activity

A screening assay using Escherichia coli revealed that certain analogues exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What synthetic methodologies are optimal for synthesizing N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Amidation : Coupling the tetrahydroquinoline core with the 4-methoxyphenylpropanamide moiety using carbodiimide-based coupling agents (e.g., DCC or EDC) under anhydrous conditions .

- Cyclization : Formation of the tetrahydroquinoline ring via intramolecular cyclization under acidic or basic conditions, requiring precise temperature control (60–80°C) .

- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product with >95% purity .

- Key Parameters : Reaction pH (6–8 for amidation), solvent selection (e.g., DMF for polar intermediates), and catalyst optimization (e.g., DMAP for acylation) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group at 4-position, butyl chain on tetrahydroquinoline) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~425.5 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and detect side products .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

- Methodological Answer : SAR analysis involves:

- Analog Synthesis : Modifying substituents (e.g., varying alkyl chain length on the tetrahydroquinoline or methoxy group position) and testing bioactivity .

- Enzyme Assays : Use of fluorescence-based assays (e.g., for kinases) or SPR (surface plasmon resonance) to measure binding affinity (KD) .

- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with target enzymes (e.g., COX-2 or cytochrome P450 isoforms) .

- Data Interpretation : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., the 4-methoxyphenyl group enhances lipophilicity) .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Contradictions often arise from bioavailability or metabolic stability issues. Address via:

- ADME Profiling :

- Solubility : Use shake-flask method (PBS buffer, pH 7.4) to measure aqueous solubility.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- Formulation Optimization : Encapsulation in liposomes or PEGylation to improve plasma half-life .

- Pharmacokinetic Studies : Conduct IV/PO dosing in rodent models to calculate AUC, Cmax, and clearance rates .

Q. What experimental designs are recommended for studying this compound’s interaction with membrane-bound receptors?

- Methodological Answer : Focus on:

- Cell-Based Assays :

- Radioligand Binding : Use tritiated ligands (e.g., [³H]-labeled compound) to quantify receptor occupancy .

- Calcium Flux Assays : FLIPR (Fluorescent Imaging Plate Reader) to monitor GPCR activation in HEK293 cells .

- Membrane Protein Extraction : Isolate receptors via detergent-based methods (e.g., n-dodecyl-β-D-maltoside) and validate via Western blot .

- Cryo-EM/XRDC : For structural insights into compound-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.